molecular formula C11H8N2O B564852 alpha-Carboline-15N2 N-Oxide CAS No. 1189496-03-4

alpha-Carboline-15N2 N-Oxide

Cat. No.: B564852
CAS No.: 1189496-03-4
M. Wt: 186.184
InChI Key: WYABHFSECJYIJN-ULRYTFMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Carboline-15N2 N-Oxide, also known as 15N2-alpha-Carboline-N-Oxide, is a synthetic nitrogen-containing compound that has been extensively studied for its potential applications in various fields. This compound has been found to be useful in studying the mechanisms of drug action, as well as in the development of new drugs. It has also been used in a variety of scientific research applications, including in the study of the biochemical and physiological effects of drugs.

Scientific Research Applications

Alpha-Carboline-15N2 N-Oxidearboline-N-Oxide has been used in a variety of scientific research applications. For example, it has been used to study the mechanism of action of drugs, including their effects on the biochemical and physiological processes in the body. It has also been used to study the binding of drugs to their target molecules, and to investigate the effects of various drugs on the functioning of the brain and other organs. In addition, alpha-Carboline-15N2 N-Oxidearboline-N-Oxide has been used in the development of new drugs, as well as in the study of drug metabolism and drug-drug interactions.

Mechanism of Action

The mechanism of action of alpha-Carboline-15N2 N-Oxidearboline-N-Oxide is not yet fully understood. However, it is believed that the compound acts as an agonist at certain receptors in the body, which can lead to changes in the biochemical and physiological processes in the body. It is also believed that alpha-Carboline-15N2 N-Oxidearboline-N-Oxide can act as an inhibitor of certain enzymes, which can lead to changes in the metabolism of drugs.
Biochemical and Physiological Effects
alpha-Carboline-15N2 N-Oxidearboline-N-Oxide has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an effect on the metabolism of drugs, as well as on the binding of drugs to their target molecules. In addition, alpha-Carboline-15N2 N-Oxidearboline-N-Oxide has been found to have an effect on the functioning of the brain and other organs, as well as on the production of hormones and other substances in the body.

Advantages and Limitations for Lab Experiments

The use of alpha-Carboline-15N2 N-Oxidearboline-N-Oxide in laboratory experiments has several advantages and limitations. One of the main advantages is that the compound is relatively easy to synthesize and can be used in a variety of experiments. However, the compound is not very stable and can be easily degraded in the presence of certain chemicals. In addition, the compound is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving alpha-Carboline-15N2 N-Oxidearboline-N-Oxide. One potential direction is the development of new drugs that target specific receptors in the body and that can be used to treat a variety of diseases. Another potential direction is the study of the biochemical and physiological effects of the compound, including its effects on the metabolism of drugs and the binding of drugs to their target molecules. Finally, further research could be conducted to investigate the potential therapeutic applications of alpha-Carboline-15N2 N-Oxidearboline-N-Oxide, including its use in the treatment of various diseases.

Synthesis Methods

Alpha-Carboline-15N2 N-Oxidearboline-N-Oxide can be synthesized from a variety of sources, including the reaction of aldehydes with nitroalkanes, or the reaction of nitroalkanes with aldehydes. In the first method, aldehyde is reacted with nitroalkane in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a nitroalkene. The nitroalkene is then reacted with aldehyde in the presence of a base to form alpha-Carboline-15N2 N-Oxidearboline-N-Oxide. In the second method, nitroalkanes are reacted with aldehydes in the presence of a base to form alpha-Carboline-15N2 N-Oxidearboline-N-Oxide.

Properties

IUPAC Name

1-hydroxy(115N)pyridino[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H/i12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYABHFSECJYIJN-ULRYTFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=C[15N](C3=[15N]2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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